molecular formula C19H23BrN2O5S B299220 2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

货号 B299220
分子量: 471.4 g/mol
InChI 键: ZQMJAXRKTMSGJM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide, also known as BMS-986142, is a small molecule inhibitor of tyrosine kinase 2 (TYK2). It has been developed as a potential treatment for autoimmune diseases such as psoriasis, lupus, and inflammatory bowel disease.

作用机制

2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide inhibits TYK2, a member of the Janus kinase (JAK) family of enzymes. TYK2 plays a key role in the signaling pathways that regulate immune cell activation and cytokine production. By inhibiting TYK2, 2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide reduces the production of pro-inflammatory cytokines and dampens the immune response. This mechanism of action is similar to other JAK inhibitors that have been approved for the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-12 (IL-12) and interferon-gamma (IFN-γ) in preclinical models. This reduction in cytokine levels leads to a decrease in immune cell activation and inflammation. 2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has also been shown to reduce the severity of skin inflammation in a mouse model of psoriasis. These results suggest that 2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide may have therapeutic potential in the treatment of autoimmune diseases.

实验室实验的优点和局限性

2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been shown to be well-tolerated in animal studies, with no significant adverse effects observed. However, there are also some limitations to the use of 2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide in lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not yet been fully established. In addition, the cost of 2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide may be a limiting factor for some researchers.

未来方向

There are several potential future directions for research on 2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide. One area of interest is the evaluation of its safety and efficacy in clinical trials for the treatment of autoimmune diseases. Another potential direction is the investigation of its mechanism of action and its effects on immune cell signaling pathways. Further preclinical studies may also be needed to evaluate the long-term safety and efficacy of 2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide. Finally, the development of new TYK2 inhibitors with improved potency and selectivity may be a promising avenue for future research.
In conclusion, 2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a promising small molecule inhibitor of TYK2 with potential therapeutic applications in the treatment of autoimmune diseases. Its mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been discussed in this paper. Further research is needed to fully evaluate the safety and efficacy of 2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide and to explore its potential for the treatment of autoimmune diseases.

合成方法

The synthesis of 2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide involves several steps, including the reaction of 2-bromoaniline with methylsulfonyl chloride, followed by the reaction of the resulting compound with 3,4-dimethoxyphenethylamine and acetic anhydride. The final product is obtained through purification by column chromatography and recrystallization. The synthesis of 2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has been reported in several research articles, and the compound is commercially available for research purposes.

科学研究应用

2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has been extensively studied in preclinical models of autoimmune diseases. It has shown efficacy in reducing disease severity in animal models of psoriasis, lupus, and inflammatory bowel disease. 2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has also been shown to be well-tolerated in animal studies, with no significant adverse effects observed. These promising preclinical results have led to the initiation of clinical trials to evaluate the safety and efficacy of 2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide in humans.

属性

产品名称

2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

分子式

C19H23BrN2O5S

分子量

471.4 g/mol

IUPAC 名称

2-(2-bromo-N-methylsulfonylanilino)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C19H23BrN2O5S/c1-26-17-9-8-14(12-18(17)27-2)10-11-21-19(23)13-22(28(3,24)25)16-7-5-4-6-15(16)20/h4-9,12H,10-11,13H2,1-3H3,(H,21,23)

InChI 键

ZQMJAXRKTMSGJM-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN(C2=CC=CC=C2Br)S(=O)(=O)C)OC

规范 SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN(C2=CC=CC=C2Br)S(=O)(=O)C)OC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。